molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9

[1,4'-Bipiperidine]-1'-carbonyl chloride

Cat. No.: B151784
CAS No.: 103816-19-9
M. Wt: 230.73 g/mol
InChI Key: YDNSNQRKIINKPV-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS: 103816-19-9) is a reactive acyl chloride derivative featuring a bipiperidine backbone. Its molecular formula is C₁₁H₁₉ClN₂O (MW: 230.73), characterized by a piperidine ring linked to a second piperidine moiety via a single bond, with a carbonyl chloride group at the 1'-position . This compound is widely employed as a key intermediate in pharmaceutical synthesis, particularly for introducing the bipiperidine-carbonyl motif into bioactive molecules, such as irinotecan derivatives and TGF-β inhibitors . It requires storage under inert conditions (2–8°C) due to its sensitivity to moisture and tendency to form dimer impurities or hydrochloride salts .

Preparation Methods

Synthetic Routes Using Phosgene

Phosgene Reaction in Methylene Chloride

The most widely documented method involves reacting 4-piperidinopiperidine with phosgene (COCl₂) in methylene chloride (CH₂Cl₂) under inert conditions. This approach, detailed in Patent US7662964, ensures high reactivity while minimizing side reactions . The reaction proceeds as:

4-piperidinopiperidine+COCl2[1,4’-Bipiperidine]-1’-carbonyl chloride+HCl\text{4-piperidinopiperidine} + \text{COCl}_2 \rightarrow \text{[1,4'-Bipiperidine]-1'-carbonyl chloride} + \text{HCl}

Key parameters include:

  • Temperature : Maintained at 0–5°C during phosgene introduction to control exothermicity.

  • Solvent Removal : Post-reaction, methylene chloride is distilled off using a high-boiling solvent (e.g., toluene) to prevent decomposition .

Industrial-Scale Optimization

Patent EP2399907A1 highlights the importance of solvent selection and isolation techniques for industrial production :

  • Solvents : Halogenated hydrocarbons (e.g., dichloromethane) or aprotic solvents (e.g., dimethylformamide) enhance yield.

  • Anti-Solvent Crystallization : Adding hydrocarbons (e.g., n-heptane) precipitates the product, achieving >98% purity .

Table 1: Comparative Analysis of Phosgene-Based Methods

ParameterLaboratory Scale (US7662964) Industrial Scale (EP2399907A1)
SolventMethylene chlorideDichloromethane/Dimethylformamide
Temperature Range0–5°C20–25°C
Isolation MethodDistillationAnti-solvent precipitation
Purity95%98%

Alternative Chlorinating Agents

Thionyl Chloride (SOCl₂)

Though less common in patents, thionyl chloride offers a viable alternative under reflux conditions :

4-piperidinopiperidine+SOCl2[1,4’-Bipiperidine]-1’-carbonyl chloride+SO2+HCl\text{4-piperidinopiperidine} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

  • Advantages : Simplified workup due to gaseous byproducts.

  • Challenges : Requires rigorous moisture exclusion to avoid hydrolysis .

Stabilization and Isolation Techniques

Crystalline Form Characterization

The crystalline form of this compound, critical for stability, is characterized by:

  • PXRD Peaks : Distinct reflections at 2θ = 10.2°, 15.7°, and 20.4° .

  • DSC Profile : Endotherm at 212°C ± 2°C, confirming thermal stability .

Impurity Control

  • Dimer Formation : Minimized by maintaining low temperatures (<10°C) during synthesis .

  • Hydrochloride Salt Removal : Washing with non-polar solvents (e.g., hexane) ensures salt-free product .

Reaction Kinetics and Mechanistic Insights

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes nucleophilic attack, forming intermediates for pharmaceuticals:

[1,4’-Bipiperidine]-1’-carbonyl chloride+R-NH2[1,4’-Bipiperidine]-1’-carboxamide+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{[1,4'-Bipiperidine]-1'-carboxamide} + \text{HCl}

  • Rate Determinants : Solvent polarity and nucleophile strength .

Industrial Applications and Scalability

Case Study: Irinotecan Synthesis

In irinotecan production, the compound reacts with 7-ethyl-10-hydroxycamptothecin in acetamide, yielding the active pharmaceutical ingredient :

  • Coupling Conditions : 40–50°C for 6–8 hours in dimethylformamide.

  • Yield Optimization : Excess acyl chloride (1.2 equiv.) drives the reaction to >90% completion .

Table 2: Key Physical Properties of this compound

PropertyValue
Molecular Weight267.20 g/mol
AppearanceOff-white powder
Melting Point208–212°C
Boiling Point344.5°C at 760 mmHg
LogP2.97

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: [1,4’-Bipiperidine]-1’-carbonyl chloride can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{Nu}^- \rightarrow \text{[1,4’-Bipiperidine]-1’-Nu} + \text{Cl}^- ] Common nucleophiles include amines, alcohols, and thiols.

  • Reduction Reactions: The carbonyl chloride group in [1,4’-Bipiperidine]-1’-carbonyl chloride can be reduced to form the corresponding alcohol or amine. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{LiAlH}_4 \rightarrow \text{[1,4’-Bipiperidine]-1’-alcohol} + \text{LiCl} + \text{AlCl}_3 ]

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the chlorination of [1,4’-Bipiperidine].

    Phosgene (COCl2): Used for the chlorination of [1,4’-Bipiperidine].

    Lithium Aluminium Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of [1,4’-Bipiperidine] can be formed.

    Reduction Products: The corresponding alcohol or amine derivatives of [1,4’-Bipiperidine].

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1,4’-Bipiperidine]-1’-carbonyl chloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: This compound can be used to synthesize biologically active molecules that serve as probes for studying biological processes.

Medicine:

    Drug Development: [1,4’-Bipiperidine]-1’-carbonyl chloride is used in the development of new drugs, particularly those targeting the central nervous system.

Industry:

    Material Science: This compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-1’-carbonyl chloride depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The carbonyl chloride group can react with various biological molecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Key Observations :

  • The lower yield (64.3%) of [1,4'-Bipiperidine]-1'-carbonyl chloride compared to pyrrolidine-1-carbonyl chloride (79.2%) suggests steric hindrance from the bipiperidine moiety slows nucleophilic substitution .
  • Reactivity can be enhanced using catalytic DMAP and excess base (e.g., Et₃N), as demonstrated in TGF-β inhibitor synthesis (87% yield) .

Stability and Impurity Profile

Unlike simpler acyl chlorides, this compound is prone to dimerization and salt formation. Cadila Healthcare patented a method to isolate the pure compound free from hydrochloride salts or dimers, highlighting its instability under standard conditions .

Commercial and Regulatory Considerations

This compound is commercially available (e.g., Sigma-Aldrich), unlike many analogs requiring custom synthesis . However, its hazardous classification (GHS Corrosion Category 1B, Acute Toxicity Category 4) imposes stricter handling protocols compared to safer alternatives like ethyl(methyl)carbamic chloride .

Biological Activity

[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS No. 103816-19-9) is a chemical compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly the anticancer drug irinotecan. This compound has garnered attention due to its structural characteristics and potential biological activities, primarily through its derivatives. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₉ClN₂O
  • Molecular Weight: 230.73 g/mol
  • Appearance: White crystalline solid
  • Melting Point: 60-64 °C

The synthesis of this compound involves the reaction of 1,4'-bipiperidine with phosgene under controlled conditions. The compound features two piperidine rings connected by a carbonyl chloride functional group, which is critical for its reactivity and biological applications.

The primary mechanism of action for this compound is through nucleophilic acyl substitution reactions. It can react with various nucleophiles such as amines or alcohols to form corresponding amides or esters. Additionally, hydrolysis can occur in the presence of water, yielding a carboxylic acid and hydrochloric acid. These reactions are essential for synthesizing more complex pharmaceutical compounds.

The most significant biological activity associated with this compound is through its derivative irinotecan, which acts as a topoisomerase I inhibitor. This inhibition disrupts DNA replication in cancer cells, leading to antitumor effects .

Antitumor Activity via Irinotecan

Irinotecan is a well-established chemotherapeutic agent derived from this compound. It exhibits potent antitumor activity by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. Clinical studies have demonstrated its efficacy in treating various cancers, including colorectal cancer .

In Vitro Studies

In vitro studies have focused on the reactivity of this compound with different nucleophiles to form biologically active compounds. For instance:

  • Case Study: A study demonstrated the synthesis of 7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin using this compound as an intermediate. This compound exhibited significant cytotoxicity against cancer cell lines .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarityUnique Features
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride143254-82-41.00Directly related; used as an intermediate in similar reactions
N-Ethyl-N-methylcarbamoyl Chloride42252-34-60.69Used in different synthetic pathways; simpler structure
2-Chloro-1-(piperidin-1-yl)ethanone1440-60-40.62Exhibits different biological activities; simpler piperidine derivative
7-Ethyl-10-hydroxycamptothecinNot applicableN/AA known derivative exhibiting significant anticancer properties

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing [1,4'-Bipiperidine]-1'-carbonyl chloride, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves reacting the corresponding carboxylic acid derivative (e.g., [1,4'-Bipiperidine]-1'-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Post-reaction, excess reagents are removed via vacuum distillation. Purity validation employs gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm molecular weight (C₁₁H₁₉ClN₂O, MW 230.73) and absence of unreacted precursors. Melting point analysis (60–64°C) serves as a preliminary purity check . For structural confirmation, ¹H/¹³C NMR and FT-IR are used to identify the carbonyl chloride group (~1750–1820 cm⁻¹) and bipiperidine backbone .

Q. What safety precautions are critical when handling this compound due to its reactivity?

  • Methodological Answer : This compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas. Handling requires:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles .
  • Ventilation : Use a fume hood to prevent inhalation of vapors.
  • First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR detects piperidine ring protons (δ 1.4–3.5 ppm) and the carbonyl chloride group (no direct proton signal). ¹³C NMR confirms the carbonyl carbon at ~170–175 ppm .
  • FT-IR : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acid chloride) and absence of OH/NH peaks validate purity .
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 230.73 .

Advanced Research Questions

Q. How can reaction conditions be optimized for esterification of this compound with phenolic or aliphatic alcohols?

  • Methodological Answer : For ester formation (e.g., in Irinotecan derivatives):

  • Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC with catalytic DMAP in dichloromethane (DCM) under reflux (14+ hours) .
  • Solvent Choice : Anhydrous DCM or THF minimizes side reactions.
  • Workup : Post-reaction, wash with saturated NH₄Cl to remove excess reagents, followed by purification via flash chromatography (silica gel, gradient elution) .

Q. What strategies prevent racemization during the synthesis of stereosensitive derivatives (e.g., Irinotecan analogs)?

  • Methodological Answer :

  • Low Temperatures : Conduct reactions at 0–4°C to reduce thermal racemization.
  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., Cinchona alkaloids) to retain stereochemical integrity .
  • Analytical Monitoring : Chiral HPLC or polarimetry ensures enantiomeric excess (ee) >98% .

Q. How should researchers resolve contradictions in toxicity data when designing in vivo studies?

  • Methodological Answer :

  • Preliminary Assays : Conduct in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to establish baseline toxicity .
  • Metabolite Analysis : Identify hydrolyzed products (e.g., [1,4'-Bipiperidine]-1'-carboxylic acid) via LC-MS, as these may contribute to toxicity .
  • Dose Escalation : Start with sub-mg/kg doses in animal models, monitoring organ-specific effects (liver/kidney function tests) .

Q. Data Contradiction Analysis

  • Melting Point Variability : Reported mp (60–64°C) may shift due to hygroscopicity. Consistently dry samples under vacuum before measurement .
  • Toxicity Uncertainty : While acute toxicity data are limited, structural analogs (e.g., piperidine derivatives) show neurotoxic potential. Assume precautionary LD₅₀ <50 mg/kg in rodents until further studies confirm safety .

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNSNQRKIINKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431070
Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
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Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103816-19-9
Record name [1,4′-Bipiperidine]-1′-carbonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=103816-19-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,4'-Bipiperidine]-1'-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidinopiperidine-1-carbonyl chloride
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Synthesis routes and methods I

Procedure details

In a solution of Triphosgene (16.48 gm) in methylene chloride (200 ml) was added a solution of 4-piperidinopiperidine (20 g) in methylene chloride (200 ml) at 20-25° C. within 1-2 hours. Part of the methylene chloride was distilled off and acetonitrile was added. Further, methylene chloride and acetonitrile was distilled off completely until the temperature rises to 70° C. At room temperature fresh methylene chloride was added to the reaction mixture to make homogenous slurry followed by potassium carbonate (30-35 gm) and reaction mixture was stirred for 1-2 hours. The reaction mixture was filtered and subsequently the filtrate was concentrated. Hexane was added slowly into the reaction mixture under stirring. Solid compound so obtained was filtered, washed with hexane and dried under reduced pressure at about 40° C.
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Synthesis routes and methods II

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (20 g), methylene dichloride, acetamide (3 gm) and pyridine (60 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (17.6 g), methylene dichloride and triethylamine (20 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound. The crystalline compound was filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 28.4 g (95%). HPLC Purity—99.9%
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Synthesis routes and methods III

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethyl acetamide (0.221 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.25 g (83.55%); HPLC purity-99.9%
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Synthesis routes and methods IV

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethylformamide (0.186 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound, which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.30 g (86.89%); HPLC purity—99.8%
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Synthesis routes and methods V

Procedure details

The present invention is related to a process for the preparation of [1,4′]bipiperidinyl-1′-carbonyl chloride or its hydrochloride, which is a useful intermediate e.g. in the preparation of irinotecan. The use of methylene chloride as a solvent in the reaction of 4-piperidinopiperidine with phosgene and the removal of the reaction solvent by using an additional distillation solvent to raise the distillation temperature gives [1,4′]bipiperidinyl-1′-carbonyl chloride hydrochloride in high yield and purity. The amount of dimer impurity will be less than 5%, even less than 1%.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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